N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine
Overview
Description
“N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine” is a chemical compound with the molecular formula C13H13NO . It is also known as N-(1-(naphthalen-1-yl)ethyl)forMaMide . The molecular weight of this compound is 199.25 g/mol .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the preparation of ®-3-chloro-N-(furan-2-ylmethyl)-N-(1-(naphthalen-1-yl)ethyl)propanamide involved dissolving the compound in DMF at room temperature, followed by the addition of potassium carbonate and tetrabutylammonium iodide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a naphthalene ring attached to an ethyl group, which is further connected to a hydroxylamine group . The InChI representation of the molecule is InChI=1S/C13H13NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3,(H,14,15) .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.108±0.06 g/cm3 and a predicted boiling point of 420.7±24.0 °C . The exact melting point and flash point are not available .Scientific Research Applications
1. Selective Delivery of Polyamine Conjugates
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine derivatives have been studied for their role in the selective delivery of polyamine conjugates into cells with active polyamine transporters. These derivatives demonstrate varying biological activities in different cell lines, indicating their potential for targeted drug delivery systems (Gardner et al., 2004).
2. Synthesis for Anticancer Evaluation
Research has been conducted on the synthesis of compounds involving this compound and their reactions with different nucleophiles for potential anticancer applications. This includes the development of hydroxy pyrazole and hydroxy oxazole derivatives (Gouhar & Raafat, 2015).
3. Development of Fluorescent Probes
This chemical has been used in the synthesis of fluorescent probes for β-amyloids, aiding in the molecular diagnosis of Alzheimer’s disease. The study demonstrates the potential of these compounds as powerful diagnostic tools (Fa et al., 2015).
4. Catalytic Applications
This compound derivatives have been utilized in the synthesis of complexes with palladium, showing high catalytic activity in various chemical reactions. This suggests potential applications in the field of catalysis (Potkin et al., 2014).
5. Anti-Parkinson's Activity
Studies have explored the synthesis of this compound derivatives for their potential anti-Parkinson's activity. The research indicates significant activity in in vivo models, suggesting therapeutic potential for Parkinson's disease (Gomathy et al., 2012).
6. Biological Active Substance Synthesis
These compounds serve as precursors in the synthesis of various biologically active substances, including pharmaceuticals. The research provides insights into efficient synthesis methods and potential applications in drug development (Kazakov, 2003).
7. Copper (II) Complex Synthesis
This compound derivatives have been utilized in synthesizing novel Schiff-base ligands for copper (II) ion complexing, indicating their relevance in inorganic chemistry and material science (Moreira et al., 2021).
8. Photophysical Studies
These compounds have been involved in photophysical studies, particularly in understanding the interactions with various biological systems. This research provides insights into their behavior in different solvents and potential applications in biochemistry (Cerezo et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
The mode of action of N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine is currently unknown due to the lack of specific studies on this compound . Based on its structural similarity to other naphthalene derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Naphthalene derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and receptor modulation
Pharmacokinetics
Naphthalene derivatives are generally lipophilic, suggesting that they may be well-absorbed and widely distributed in the body . The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Naphthalene derivatives have been associated with a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For instance, the compound’s lipophilic nature suggests that it may be more effective in hydrophobic environments . Additionally, its stability could be affected by factors such as light, heat, and pH .
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZCDKSYYYRIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562509 | |
Record name | N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127104-25-0 | |
Record name | N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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